[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine
Overview
Description
(Dimethyl-1,3-thiazol-5-yl)methylamine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The compound’s structure includes a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse biological activities . For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole compounds are known for their aromaticity, which allows them to undergo various chemical reactions such as donor-acceptor and nucleophilic reactions . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Thiazole compounds have been reported to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of (Dimethyl-1,3-thiazol-5-yl)methylamine.
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
(Dimethyl-1,3-thiazol-5-yl)methylamine plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The interactions of (Dimethyl-1,3-thiazol-5-yl)methylamine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
(Dimethyl-1,3-thiazol-5-yl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, they can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of (Dimethyl-1,3-thiazol-5-yl)methylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . They can also interact with DNA and RNA, affecting gene transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Dimethyl-1,3-thiazol-5-yl)methylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (Dimethyl-1,3-thiazol-5-yl)methylamine can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (Dimethyl-1,3-thiazol-5-yl)methylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
(Dimethyl-1,3-thiazol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives can modulate the activity of key metabolic enzymes, influencing the production and utilization of energy and biosynthetic precursors . These interactions can lead to changes in cellular metabolism and overall physiological function.
Transport and Distribution
(Dimethyl-1,3-thiazol-5-yl)methylamine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of thiazole derivatives are critical for their biological activity, as they need to reach their target sites to exert their effects.
Subcellular Localization
The subcellular localization of (Dimethyl-1,3-thiazol-5-yl)methylamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and RNA, or to the mitochondria, where they influence energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,3-thiazole with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,3-thiazol-5-yl)methylamine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be substituted at different positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Dimethyl-1,3-thiazol-5-yl)methylamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, analgesic, and anticancer agents . The thiazole ring’s presence in various pharmaceuticals underscores its importance in drug design .
Industry
Industrially, (Dimethyl-1,3-thiazol-5-yl)methylamine is used in the production of dyes, rubber accelerators, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a simpler structure but similar reactivity.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different biological activities.
Imidazole: Another five-membered ring compound with nitrogen atoms, used in various pharmaceuticals.
Uniqueness
(Dimethyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in different fields highlight its versatility .
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(4-8-3)10-6(2)9-5/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJZNVARBMYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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